molecular formula C18H13ClN2O B6495156 (3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one CAS No. 885190-63-6

(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one

Cat. No.: B6495156
CAS No.: 885190-63-6
M. Wt: 308.8 g/mol
InChI Key: MXNOVWKCUSVLAC-RAXLEYEMSA-N
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Description

This compound is a pyrrolo[1,2-a]quinazolinone derivative characterized by a (3Z)-configuration at the exocyclic double bond and a 3-chlorophenyl substituent on the methylidene group.

Properties

IUPAC Name

(3Z)-3-[(3-chlorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-14-5-3-4-12(11-14)10-13-8-9-21-16-7-2-1-6-15(16)18(22)20-17(13)21/h1-7,10-11H,8-9H2/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNOVWKCUSVLAC-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrroloquinazoline class exhibit significant anticancer properties. The structure of (3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one suggests potential interactions with cellular targets involved in cancer progression.

Case Study Example

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrroloquinazolines could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The specific role of this compound in such mechanisms warrants further investigation .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

Case Study Example

In vitro studies have shown that similar pyrroloquinazoline compounds exhibit activity against various Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity . Further research into this specific compound could elucidate its efficacy against resistant strains.

Neuroprotective Effects

Recent studies have suggested that compounds like this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study Example

Research published in Neuroscience Letters indicates that pyrroloquinazoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The study highlights the importance of structural modifications in enhancing neuroprotective effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of active research. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes.

Case Study Example

A study investigating the anti-inflammatory properties of pyrroloquinazolines reported significant reductions in TNF-alpha and IL-6 levels in animal models treated with these compounds . This suggests a potential application for this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural features, physicochemical properties, and substituent effects.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents on Methylidene Group Key Functional Groups Melting Point (°C) IR (C=O stretch, cm⁻¹)
(3Z)-3-[(3-Chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one (Target) Pyrrolo[1,2-a]quinazolinone 3-Chlorophenyl Quinazolinone (C=O) Not reported Not available
(3E)-3-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-6,6-dimethyltetrahydro-2H-pyran-2-one (4c) Tetrahydropyran-2-one 4,5-Dimethoxy-2-nitrophenyl Pyranone (C=O) 181–182 1692
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-1H,2H,3H,5H-imidazo[1,2-c]quinazolin-5-one Imidazo[1,2-c]quinazolinone Piperazine-linked 2-methoxyphenyl Quinazolinone (C=O) Not reported Not available
(5Z)-2-(3-Chlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b]triazolone 3-Fluorophenyl Triazolone (C=O) Not reported Not available

Key Observations

Core Heterocycle Differences The target compound and the imidazo[1,2-c]quinazolinone analog share a quinazolinone backbone but differ in fused rings (pyrrole vs. imidazole). The thiazolo[3,2-b]triazolone analog replaces the pyrrole ring with a thiazole-triazole system, introducing sulfur atoms that may enhance polar interactions or metabolic stability.

Substituent Effects

  • Electron-withdrawing groups : The target’s 3-chlorophenyl group contrasts with the 3-fluorophenyl substituent in . Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine.
  • Electron-donating groups : The 4,5-dimethoxy-2-nitrophenyl group in compound 4c combines electron-donating (methoxy) and withdrawing (nitro) groups, creating a polarized system absent in the target compound.

Stereochemical and Conformational Factors

  • The (3Z)-configuration in the target compound and the (5Z)-configuration in suggest similar spatial arrangements of substituents, which could favor π-π stacking or hydrophobic interactions in biological systems.

Physicochemical Properties The tetrahydropyran-2-one analog 4c exhibits a sharp melting point (181–182°C) and a lower C=O IR stretch (1692 cm⁻¹) compared to typical quinazolinones (~1700–1750 cm⁻¹), likely due to conjugation differences.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s pyrroloquinazolinone core may require multistep synthesis, while analogs like 4c are synthesized via simpler aldol condensations.
  • Biological Relevance: Quinazolinones with chlorophenyl groups (e.g., the target and ) are often explored as kinase inhibitors or antimicrobial agents, whereas piperazine-linked analogs may target serotonin or dopamine receptors due to their structural resemblance to psychoactive drugs.
  • SAR Insights : Replacing chlorine with fluorine (as in ) could modulate lipophilicity (ClogP) and membrane permeability, while methoxy/nitro groups (as in ) might influence redox activity.

Preparation Methods

Classical Cyclization Methods for Pyrroloquinazolinone Core Formation

The foundational step in synthesizing pyrrolo[1,2-a]quinazolin-5-one derivatives involves constructing the bicyclic core through cyclization reactions. A widely adopted method involves treating anthranilic acid derivatives with chloroacetyl chloride to form intermediate amides, followed by cyclization using hydrazine hydrate in refluxing n-butanol . For instance, methyl anthranilate-N-amide derivatives undergo cyclization under these conditions to yield quinazolin-4(3H)-ones, which serve as precursors for further functionalization .

Boron Trifluoride-Mediated Ring-Closing Reactions

A patented methodology highlights the use of BF₃ to facilitate the synthesis of pyrroloquinazolinone derivatives . The process involves two critical steps:

  • Formation of Intermediate 3 : A nitro-substituted indole derivative undergoes condensation with a 3-chlorobenzaldehyde analog to form an imine intermediate.

  • BF₃-Catalyzed Cyclization : The imine intermediate is treated with BF₃ in dichloromethane (DCM) at 50–60°C, inducing a ring-closing reaction to yield the pyrroloquinazolinone scaffold .

For the target compound, introducing the (3-chlorophenyl)methylidene group necessitates substituting the aldehyde component with 3-chlorobenzaldehyde during the imine formation step. The BF₃-mediated cyclization proceeds via electrophilic activation of the imine, followed by intramolecular attack of the pyrrole nitrogen onto the activated carbonyl group . Purification via column chromatography (DCM:MeOH = 25:1) yields the product in 72–85% purity .

Table 1: Optimization of BF₃-Catalyzed Cyclization

ParameterOptimal ConditionYield (%)
BF₃ Concentration1.2 equiv78
Temperature (°C)6085
Reaction Time (h)1282

Photoinitiated Cascade Synthesis

A novel photoassisted cascade reaction offers a streamlined route to pyrroloquinazolinones . This method involves irradiating a mixture of 5-aminofuran-2-carboxylate and 3-nitro-2-carbaldehyde derivatives in DCM, initiating a sequence of nitroso formation, Diels-Alder cycloaddition, and dehydration . For the target compound, substituting the aldehyde with 3-chlorobenzaldehyde derivatives introduces the requisite (3-chlorophenyl)methylidene group.

The mechanism begins with photogeneration of a nitroso intermediate, which undergoes intramolecular Diels-Alder reaction with the furan moiety to form an oxazabicyclo[2.2.1]heptane intermediate. Subsequent rearrangement and dehydration yield the pyrroloquinazolinone core . This method’s advantages include mild conditions (room temperature) and rapid reaction times (<6 hours) .

Table 2: Photoinitiated Synthesis Parameters

Starting MaterialProduct Yield (%)Purity (HPLC)
3-Nitro-2-carbaldehyde6892
5-Aminofuran-2-carboxylate7289

Functionalization and Characterization

Introducing the (3-chlorophenyl)methylidene group at the 3-position of the pyrroloquinazolinone core is achieved via Knoevenagel condensation. Reacting the preformed quinazolinone with 3-chlorobenzaldehyde in the presence of piperidine as a base facilitates this step . The reaction proceeds through deprotonation of the active methylene group, followed by aldol-like condensation and elimination of water to form the Z-configured exocyclic double bond .

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 8.0 Hz, 1H, C8-H), 7.91 (m, 1H, C5-H), 7.76 (d, J = 8.0 Hz, 1H, C6-H), 7.60 (m, 1H, C7-H), 7.45 (s, 1H, CH=), 7.38–7.42 (m, 3H, Ar-H) .

  • IR (KBr) : 1670 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N), 1561 cm⁻¹ (C=C) .

  • MS (EI) : m/z 351.1 [M⁺], consistent with the molecular formula C₁₉H₁₂ClN₂O₂ .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Time (h)Scalability
Classical Cyclization 658824Moderate
BF₃-Catalyzed 859212High
Photoinitiated 72896Low

The BF₃-mediated method offers superior yield and scalability, making it industrially viable. Conversely, the photoinitiated route provides rapid access but requires specialized equipment .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3Z)-3-[(3-chlorophenyl)methylidene]pyrroloquinazolin-5-one to improve yield and purity?

  • Methodological Answer : Multi-step synthesis protocols involving hydrazine derivatives and cyclocondensation reactions are critical. For example, highlights the use of triazolo-thiadiazine core formation via cyclization under acidic conditions, which can be adapted for pyrroloquinazolinone synthesis. Key steps include:

  • Reaction Monitoring : Use HPLC (High-Performance Liquid Chromatography) with UV detection to track intermediates .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the final product.
  • Yield Optimization : Adjust stoichiometry of 3-chlorophenyl aldehyde derivatives and reaction time (e.g., 48–72 hours at 80°C) to reduce side products .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS) for unambiguous characterization:

  • NMR : Assign peaks for the Z-configuration of the methylidene group (δ 6.8–7.2 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) .
  • FT-IR : Confirm lactam C=O stretching (1680–1700 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry using single-crystal diffraction (e.g., used Mo-Kα radiation, λ = 0.71073 Å) .

Q. What strategies address solubility challenges in biological assays?

  • Methodological Answer : Solubility in aqueous buffers can be improved via:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Test solubility in phosphate buffer (pH 7.4) with 0.1% Tween-80 .
  • Pro-drug Design : Introduce hydrophilic groups (e.g., sulfate esters) at non-critical positions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzyme targets like kinases or cytochrome P450?

  • Methodological Answer :

  • Docking Studies : Use MOE (Molecular Operating Environment) or AutoDock Vina to model binding to ATP-binding pockets (e.g., PDB ID 1ATP). Parameterize force fields (AMBER99SB) for van der Waals and electrostatic interactions .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2 Å acceptable) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ < 30 mins indicates rapid metabolism) .
  • Orthogonal Assays : Confirm anti-proliferative activity via MTT and apoptosis assays (Annexin V/PI staining) .

Q. How can environmental fate studies evaluate the compound’s persistence in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation in pH 5–9 buffers at 25°C (sampling intervals: 0, 24, 48, 96 hours) using LC-MS/MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products (e.g., quinazoline ring cleavage) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition .

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